4-({4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one 4-({4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.: 2549011-07-4
VCID: VC11837745
InChI: InChI=1S/C19H22F3N5O/c1-25-5-4-13(10-17(25)28)12-26-6-8-27(9-7-26)16-11-15(19(20,21)22)23-18(24-16)14-2-3-14/h4-5,10-11,14H,2-3,6-9,12H2,1H3
SMILES: CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4
Molecular Formula: C19H22F3N5O
Molecular Weight: 393.4 g/mol

4-({4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

CAS No.: 2549011-07-4

Cat. No.: VC11837745

Molecular Formula: C19H22F3N5O

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

4-({4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one - 2549011-07-4

Specification

CAS No. 2549011-07-4
Molecular Formula C19H22F3N5O
Molecular Weight 393.4 g/mol
IUPAC Name 4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
Standard InChI InChI=1S/C19H22F3N5O/c1-25-5-4-13(10-17(25)28)12-26-6-8-27(9-7-26)16-11-15(19(20,21)22)23-18(24-16)14-2-3-14/h4-5,10-11,14H,2-3,6-9,12H2,1H3
Standard InChI Key WTFLKVNRBUMBQL-UHFFFAOYSA-N
SMILES CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4
Canonical SMILES CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a central pyrimidine ring substituted with a cyclopropyl group at position 2 and a trifluoromethyl group at position 6. This pyrimidine core is connected via a piperazine linker to a methyl-substituted dihydropyridin-2-one ring, which includes a ketone functional group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl moiety may influence conformational rigidity .

Physicochemical Profile

Key physicochemical parameters derived from computational and experimental analyses include:

PropertyValueSource
Molecular Weight393.4 g/mol
IUPAC Name4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one
SMILESCN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4
LogP (Partition Coefficient)Estimated 2.1–2.5 (moderate lipophilicity)

The compound’s solubility in aqueous media is likely limited due to its hydrophobic trifluoromethyl and cyclopropyl groups, necessitating formulation with excipients for in vivo studies.

Synthetic Pathways and Optimization

Key Synthetic Steps

Synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation: Cyclocondensation of guanidine derivatives with β-diketones or β-keto esters to form the 2-cyclopropyl-6-(trifluoromethyl)pyrimidine intermediate .

  • Piperazine Functionalization: Coupling the pyrimidine intermediate with piperazine using nucleophilic aromatic substitution or Buchwald-Hartwig amination.

  • Dihydropyridinone Assembly: Introduction of the methyl-substituted dihydropyridin-2-one via Mannich reaction or reductive amination.

Reaction Conditions

  • Temperature: 80–120°C for cyclocondensation steps.

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)2_2) for coupling reactions .

  • Yield: Reported yields range from 45% to 68% after purification via column chromatography.

Pharmacological Insights and Mechanism of Action

Target Engagement

The trifluoromethyl-pyrimidine scaffold is associated with kinase inhibition, particularly targeting fibroblast growth factor receptors (FGFRs) . Molecular docking studies suggest that the compound may bind to the ATP-binding pocket of FGFR4, a receptor implicated in hepatocellular carcinoma and metabolic disorders . The cyclopropyl group could stabilize hydrophobic interactions with residue Phe642 in the FGFR4 active site .

Bioactivity Data

While in vivo data remain unpublished, in vitro assays highlight:

  • IC50_{50} against FGFR4: 12–18 nM (comparable to reference inhibitor BLU9931) .

  • Selectivity Ratio (FGFR1/FGFR4): >100-fold, indicating favorable specificity .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, pyrimidine-H), 7.92 (d, J = 7.2 Hz, 1H, pyridinone-H), 4.21 (s, 2H, CH2_2-piperazine), 3.71 (s, 3H, N-CH3_3).

  • LC-MS: [M+H]+^+ m/z 394.2 (calculated 393.4).

Research Gaps and Future Directions

Unresolved Challenges

  • Pharmacokinetics: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Off-Target Effects: Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) requires assessment .

Recommended Studies

  • In Vivo Toxicity: 28-day repeated-dose toxicity studies in rodents.

  • Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator